N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
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Overview
Description
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine is a L-glutamine derivative obtained by formal condensation of the side-chain carboxy group of L-glutamine with one of the amino groups of 2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethan-1-amine. It has a role as a bacterial metabolite. It is a L-glutamine derivative, a member of furans, a primary amino compound and an aromatic ether.
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Enantiomerically Pure Glutamic Acids : The research led by Harwood et al. (2000) demonstrated the synthesis of enantiomerically pure glutamic acid analogues, which can be applied to the development of N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine and related compounds. This process involves diastereocontrolled reduction and Lewis acid-mediated chemo- and diastereoselective nucleophilic addition, crucial for the production of specific analogues (Harwood, Tyler, Drew, Jahans, & MacGilp, 2000).
Pharmacological and Biological Activities
Glutaminase Inhibition for Therapeutic Potential : The study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities with N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This inhibition is relevant for exploring therapeutic strategies against various diseases, including certain cancers (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antimicrobial and Antifungal Activities : Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, which bear structural resemblance to N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, and demonstrated their effective antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Nagarsha, Sharanakumar, Ramesh, Kumar, Kumarswamy, Ramesh, & Latha, 2023).
Neuropharmacology and Cognitive Effects
Neuroprotective and Cognitive Enhancing Effects : The neuropharmacology of L-theanine (N-ethyl-L-glutamine), as studied by Nathan et al. (2006), suggests that similar compounds like N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine may possess neuroprotective and cognitive enhancing properties. This is based on their influence on neurotransmitter levels and receptor affinities in the brain (Nathan, Lu, Gray, & Oliver, 2006).
Modulation of NMDA Receptors : Sebih et al. (2017) studied the effects of L-theanine derivatives on N-methyl-D-aspartate (NMDA) receptors, indicating that N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine could potentially modulate NMDA receptor activity. This modulation is significant for the development of novel NMDA receptor modulators with potential therapeutic applications (Sebih, Rousset, Bellahouel, Rolland, de Jésus Ferreira, Guiramand, Cohen‐Solal, Barbanel, Cens, Abouazza, Tassou, Gratuze, Meusnier, Charnet, Vignes, & Rolland, 2017).
properties
Product Name |
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine |
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Molecular Formula |
C19H25N3O5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
NYIWEBCNBZGUSO-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)N)OCC2=COC(=C2)CN |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)N)OCC2=COC(=C2)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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